molecular formula C24H19BrN4O B6010519 4-bromo-2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol

4-bromo-2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol

Cat. No.: B6010519
M. Wt: 459.3 g/mol
InChI Key: ZEMOOPWDNQXAOO-CVKSISIWSA-N
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Description

4-bromo-2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol is a complex organic compound with a unique structure that includes a bromine atom, a phenol group, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol typically involves multiple steps. One common approach is the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 4-(4-methylphenyl)-6-phenylpyrimidin-2-ylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-bromo-2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol is unique due to its combination of a bromine atom, a phenol group, and a hydrazinylidene moiety

Properties

IUPAC Name

4-bromo-2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN4O/c1-16-7-9-18(10-8-16)22-14-21(17-5-3-2-4-6-17)27-24(28-22)29-26-15-19-13-20(25)11-12-23(19)30/h2-15,30H,1H3,(H,27,28,29)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMOOPWDNQXAOO-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)NN=CC4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N/N=C/C4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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